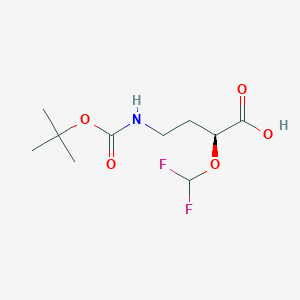

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid

描述

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a difluoromethoxy functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the use of glycerol as a solvent for the chemoselective N-Boc protection of amines at room temperature . This method is catalyst-free, efficient, and environmentally benign.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amine, enabling selective reactivity at other sites.

Acidic Deprotection

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Mechanism : Acid-catalyzed cleavage of the carbamate linkage, releasing CO₂ and forming the free amine.

-

Example :

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions to form amides or esters, critical for generating peptide bonds or prodrug derivatives.

Amide Bond Formation

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or DMAP.

-

Mechanism : Activation of the carboxylic acid as an intermediate oxazolium species, followed by nucleophilic attack by an amine.

-

Example from Structural Analogs :

Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is electron-withdrawing, influencing adjacent carbons’ electrophilicity.

Nucleophilic Substitution

-

Conditions : Strong bases (e.g., LDA) or nucleophiles (e.g., Grignard reagents).

-

Mechanism : Deprotonation at the α-position to the difluoromethoxy group, enabling alkylation or arylation.

Oxidation/Reduction

-

Oxidation : Conversion to a ketone via ozonolysis (limited by stability of the difluoromethoxy group).

-

Reduction : Hydrogenation of the α,β-unsaturated intermediates (if present).

Comparative Reactivity with Analogs

Key differences in reactivity compared to structurally related compounds:

| Compound | Substituent | Key Reactivity |

|---|---|---|

| (S)-4-((Boc)amino)-2-(difluoromethoxy)butanoic acid | -OCF₂H | Enhanced electrophilicity at β-carbon due to -OCF₂H |

| (S)-4-((Boc)amino)-2-methoxybutanoic acid | -OCH₃ | Reduced electronic effects compared to -OCF₂H |

| (S)-4-((Boc)amino)-2-(trifluoromethoxy)butanoic acid | -OCF₃ | Higher steric hindrance but similar electronic profile |

Stability and Handling

-

Storage : Stable under inert gas at -20°C; susceptible to hydrolysis in acidic/basic conditions.

-

Degradation Pathways :

-

Acidic: Boc deprotection and decarboxylation.

-

Basic: Saponification of esters (if present).

-

科学研究应用

Scientific Research Applications

-

Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of complex organic molecules. The Boc group can be selectively removed under acidic conditions, allowing further functionalization of the amine group, which is crucial for creating diverse chemical entities.

-

Medicinal Chemistry :

- Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features contribute to its biological activity, making it a valuable tool in the development of therapeutic agents.

-

Biological Studies :

- Employed in studies focusing on enzyme-substrate interactions and protein modifications. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

-

Industrial Applications :

- Used in the production of fine chemicals and pharmaceuticals. Its unique properties enable its application in various industrial processes where specific chemical reactivity is desired.

Example Study: Enzyme Inhibition

Research indicates that compounds with similar structures have been tested for their efficacy as enzyme inhibitors. These studies often focus on their ability to modulate enzymatic activity through competitive inhibition mechanisms, which could be extrapolated to predict the behavior of (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid in similar contexts .

作用机制

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

相似化合物的比较

Similar Compounds

(S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

(S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group, which can alter its reactivity and biological activity.

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is unique due to the presence of both the Boc protecting group and the difluoromethoxy group. This combination provides a balance of steric protection and electronic modulation, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

生物活性

(S)-4-((tert-Butoxycarbonyl)amino)-2-(difluoromethoxy)butanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the difluoromethoxy substituent, contribute to its biological activity and applications in drug design.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H18F2N2O4

- Molecular Weight : Approximately 283.27 g/mol

- IUPAC Name : this compound

The presence of the Boc group stabilizes the amino functionality, facilitating synthetic procedures, while the difluoromethoxy group enhances electronic properties that may influence biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group provides steric protection, allowing for selective reactions at other functional sites. The difluoromethoxy group can enhance binding affinity due to its electronic properties, impacting the compound's reactivity and overall biological efficacy.

Biological Activity Predictions

Computational models have suggested that this compound may interact with several biological targets, indicating potential therapeutic applications. Studies have shown that compounds featuring difluoromethoxy groups often exhibit improved potency and selectivity in enzyme inhibition compared to their non-fluorinated counterparts .

Synthesis Methods

Various synthesis methods have been proposed for this compound, ensuring high yields and purity. Key steps in the synthesis include:

- Protection of Amino Group : The amino group is protected using a Boc group.

- Introduction of Difluoromethoxy Group : This is typically achieved through nucleophilic substitution reactions involving difluoromethoxy reagents.

- Purification : The final product is purified through techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can act as effective inhibitors for specific enzymes involved in metabolic pathways, suggesting its potential role in drug development.

- Receptor Modulation : The structural characteristics of this compound may enable it to modulate receptor activity, leading to therapeutic effects in conditions such as metabolic disorders or cancer .

- Comparative Activity Analysis : A comparative analysis with similar compounds indicates that the difluoromethoxy group significantly enhances biological activity due to its electron-withdrawing nature, which can stabilize transition states during enzyme catalysis .

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

- Drug Development : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents.

- Synthetic Intermediate : It serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules with desired biological activities.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-4-((tert-Butoxycarbonyl)amino)-2-methoxybutanoic acid | Methoxy group instead of difluoromethoxy | Lower potency compared to difluoromethoxy derivative |

| (S)-4-((tert-Butoxycarbonyl)amino)-2-(trifluoromethoxy)butanoic acid | Trifluoromethoxy group | Varies in reactivity due to different electronic properties |

This table highlights how variations in substituents can influence the biological activity of similar compounds.

属性

IUPAC Name |

(2S)-2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(16)13-5-4-6(7(14)15)17-8(11)12/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPRFSDSHPNJEG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。